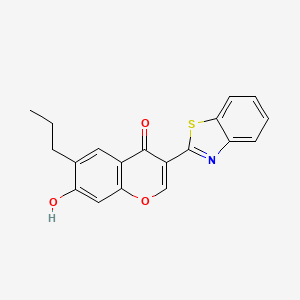

3-(1,3-苯并噻唑-2-基)-7-羟基-6-丙基香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

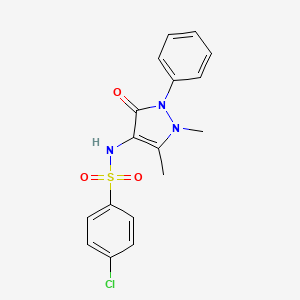

3-(1,3-Benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one, also known as BHC, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BHC belongs to the class of flavonoids, which are natural compounds found in plants that have been shown to possess a wide range of biological activities.

科学研究应用

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one has been explored as a potential antibacterial agent . Researchers have screened this compound against both Gram-positive and Gram-negative bacteria. Its profound antimicrobial activity suggests promise for combating bacterial infections.

Antitumor Potential

The quinazoline-4(3H)-one ring system, to which this compound belongs, has been associated with diverse pharmacodynamic effects. Quinazoline derivatives exhibit antitumor properties, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, including breast, ovarian, colon, and prostate. Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), are potent lipophilic DHFR inhibitors with remarkable anticancer activity .

Antitubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their inhibitory concentrations against Mycobacterium tuberculosis. Comparisons with standard reference drugs highlight their potential in tuberculosis treatment .

Green Chemistry Synthesis

Researchers have explored green chemistry approaches for synthesizing benzothiazole compounds. These methods involve condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials has been investigated .

Sedative and Analgesic Properties

Historically, quinazoline derivatives have demonstrated sedative and analgesic effects. While more research is needed specifically for 3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one, its structural similarity to other quinazolines suggests potential in these therapeutic areas .

Anti-inflammatory and Antifungal Activities

The quinazoline scaffold has also been associated with anti-inflammatory and antifungal properties. Although specific data for this compound are limited, its structural features align with the broader pharmacological profile of quinazoline derivatives .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-6-propylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-2-5-11-8-12-16(9-15(11)21)23-10-13(18(12)22)19-20-14-6-3-4-7-17(14)24-19/h3-4,6-10,21H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUODZRDJDWJEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)